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Cat. No.: B1670336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information regarding the discontinuation of the

clinical trials for Dexelvucitabine (also known as Reverset or DFC). The following question-

and-answer guide addresses potential issues and frequently asked questions that researchers

may encounter when reviewing the data and history of this investigational antiretroviral agent.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the Dexelvucitabine clinical trials?

The clinical development of Dexelvucitabine was halted due to significant safety concerns.

Specifically, an increased incidence of Grade 4 hyperlipasemia, which is a severe elevation of

the pancreatic enzyme lipase in the blood, was observed in patients participating in a Phase II

trial. The decision to terminate further development was made by the pharmaceutical

companies Pharmasset and Incyte on April 3, 2006.

Q2: What is Dexelvucitabine and what was its intended mechanism of action?

Dexelvucitabine is a cytidine nucleoside analog that acts as a nucleoside reverse

transcriptase inhibitor (NRTI). Its intended mechanism of action was to inhibit the replication of

the human immunodeficiency virus (HIV-1) by interfering with the viral reverse transcriptase

enzyme. This enzyme is crucial for the conversion of viral RNA into DNA, a key step in the HIV

life cycle.
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Q3: Was there any evidence of efficacy for Dexelvucitabine before the trials were stopped?

Yes, prior to the discontinuation, Phase II clinical trials had shown some indication of antiviral

efficacy. A decrease in the mean viral load was observed in patients with HIV infection who

were treated with Dexelvucitabine.

Q4: What are the clinical implications of Grade 4 hyperlipasemia?

Grade 4 hyperlipasemia is a serious adverse event that can be indicative of pancreatic

inflammation or pancreatitis. While elevations in lipase can sometimes be asymptomatic, they

can also be associated with abdominal pain, nausea, and vomiting. If left unmanaged, severe

pancreatitis can lead to serious complications and can be life-threatening. In the context of HIV,

asymptomatic elevations of amylase and lipase are not uncommon and can be associated with

certain medications or underlying conditions like chronic hepatitis B or C.

Troubleshooting Guide
Issue: Interpreting the reported incidence of hyperlipasemia in Dexelvucitabine trials.

Troubleshooting Steps:

Acknowledge the Key Finding: The pivotal safety signal was an increased incidence of

Grade 4 hyperlipasemia.

Review Available Quantitative Data: While comprehensive data from the Phase IIb trial

(study 203) is not publicly available, a key finding emerged from a long-term extension trial

(study 901).

Consult Data Summary Table: Refer to the table below for a summary of the reported

adverse event data.

Quantitative Data Summary: Adverse Events
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Adverse Event Population Incidence Rate Citation

Grade IV

Hyperlipasemia

Patients in a long-term

extension trial (study

901) receiving 200 mg

Dexelvucitabine

without 3TC or FTC

background therapy

Approximately 40% [1]

Issue: Understanding the context of pancreatic safety in NRTI drug development.

Troubleshooting Steps:

Recognize Class-Specific Toxicities: Pancreatitis is a known, albeit infrequent, adverse effect

associated with some nucleoside reverse transcriptase inhibitors.

Historical Context: Older NRTIs, such as didanosine (ddI) and stavudine (d4T), have been

more strongly associated with pancreatitis. The incidence of pancreatitis with these agents

was found to be dose-dependent in some studies.

Risk Factors: In HIV-positive individuals, other risk factors for pancreatitis include alcohol

use, certain opportunistic infections, and the use of other medications like pentamidine.

Experimental Protocols
Methodology for Monitoring Pancreatic Safety in Antiretroviral Clinical Trials

The following is a generalized protocol for monitoring pancreatic enzyme levels in clinical trials

of investigational antiretroviral agents, based on standard clinical practice and regulatory

guidelines. The precise protocol for the Dexelvucitabine trials is not publicly available.

1. Baseline Assessment:

Collect a thorough medical history, including any prior history of pancreatitis or pancreatic
disease.
Document concomitant medications, especially those known to affect pancreatic function.
Obtain baseline laboratory values for serum amylase and lipase.
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2. Routine Monitoring:

Serum lipase and amylase levels should be monitored at regular intervals throughout the trial
(e.g., at screening, baseline, week 4, week 8, week 12, and then every 12 weeks thereafter).
More frequent monitoring may be warranted based on the drug's preclinical safety profile or
emerging clinical data.

3. Unscheduled Monitoring:

Perform immediate measurement of serum lipase and amylase in any patient who presents
with signs or symptoms suggestive of pancreatitis (e.g., abdominal pain, nausea, vomiting).

4. Grading of Abnormalities:

Utilize a standardized grading scale for hyperlipasemia and hyperamylasemia, such as the
Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse
Events.
Grade 1: 1.1 - 1.5 x Upper Limit of Normal (ULN)
Grade 2: 1.6 - 2.5 x ULN
Grade 3: 2.6 - 5.0 x ULN
Grade 4: > 5.0 x ULN

5. Management of Abnormalities:

Asymptomatic Grade 1-2 Elevations: Continue the investigational drug with increased
vigilance and repeat testing.
Asymptomatic Grade 3 Elevations: Consider temporary interruption of the investigational
drug and increase the frequency of monitoring. Investigate other potential causes.
Asymptomatic Grade 4 Elevations or Symptomatic Elevations of Any Grade: Immediately
discontinue the investigational drug. Initiate appropriate clinical management for pancreatitis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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